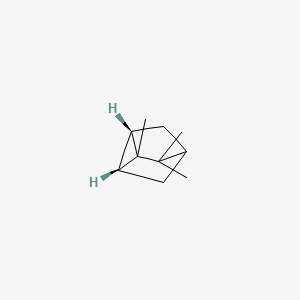
(1r)-(+)-Tricyclene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1r)-(+)-Tricyclene is a bicyclic monoterpene hydrocarbon with a unique tricyclic structure. It is a naturally occurring compound found in various essential oils, including those of pine and fir trees. This compound is known for its distinctive aroma and is used in the fragrance industry. Its chemical structure consists of three interconnected rings, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1r)-(+)-Tricyclene can be achieved through several methods. One common approach involves the cyclization of suitable precursors under acidic conditions. For example, the cyclization of α-pinene in the presence of a strong acid like sulfuric acid can yield this compound. Another method involves the use of catalytic hydrogenation of certain bicyclic compounds to form the tricyclic structure.
Industrial Production Methods
Industrial production of this compound typically involves the extraction of essential oils from pine or fir trees, followed by purification processes to isolate the compound. The extracted oils are subjected to fractional distillation to separate this compound from other components. This method is preferred due to the natural abundance of the compound in these essential oils.
Análisis De Reacciones Químicas
Types of Reactions
(1r)-(+)-Tricyclene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tricyclene oxide using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or other reduced forms using reagents like lithium aluminum hydride.
Substitution: Halogenation reactions can introduce halogen atoms into the tricyclic structure, forming compounds like tricyclene chloride or bromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens like chlorine and bromine, often in the presence of a catalyst or under UV light.
Major Products Formed
Oxidation: Tricyclene oxide and other oxygenated derivatives.
Reduction: Tricyclene alcohols and other reduced forms.
Substitution: Halogenated tricyclenes like tricyclene chloride and bromide.
Aplicaciones Científicas De Investigación
(1r)-(+)-Tricyclene has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of tricyclic structures. Researchers investigate its behavior under various chemical reactions to understand the properties of similar compounds.
Biology: Studies have explored its potential biological activities, including antimicrobial and antifungal properties. It is also investigated for its role in plant defense mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a natural product in drug development.
Industry: In the fragrance industry, this compound is used as a component in perfumes and other scented products due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of (1r)-(+)-Tricyclene involves its interaction with various molecular targets. In biological systems, it may interact with cell membranes and proteins, leading to changes in cell function. Its antimicrobial properties are believed to result from its ability to disrupt microbial cell membranes, leading to cell death. The exact molecular pathways involved are still under investigation, but its effects on cellular structures and functions are of significant interest.
Comparación Con Compuestos Similares
Similar Compounds
α-Pinene: A bicyclic monoterpene with a similar structure, commonly found in pine resin.
Camphene: Another bicyclic monoterpene with a different arrangement of rings.
Limonene: A monocyclic monoterpene with a similar chemical composition but different structure.
Uniqueness
(1r)-(+)-Tricyclene is unique due to its tricyclic structure, which distinguishes it from other monoterpenes. This structure imparts specific chemical and physical properties, making it valuable for various applications. Its distinctive aroma and reactivity also set it apart from similar compounds.
Propiedades
Fórmula molecular |
C10H16 |
|---|---|
Peso molecular |
136.23 g/mol |
Nombre IUPAC |
(2S,6R)-1,7,7-trimethyltricyclo[2.2.1.02,6]heptane |
InChI |
InChI=1S/C10H16/c1-9(2)6-4-7-8(5-6)10(7,9)3/h6-8H,4-5H2,1-3H3/t6?,7-,8+,10? |
Clave InChI |
RRBYUSWBLVXTQN-VZCHMASFSA-N |
SMILES isomérico |
CC1(C2C[C@H]3C1([C@H]3C2)C)C |
SMILES canónico |
CC1(C2CC3C1(C3C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


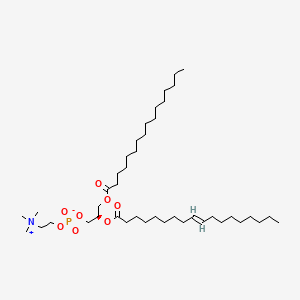
![7-Oxabicyclo[4.1.0]heptan-3-yl 2-(7-oxabicyclo[4.1.0]heptan-3-yl)acetate](/img/structure/B13823945.png)
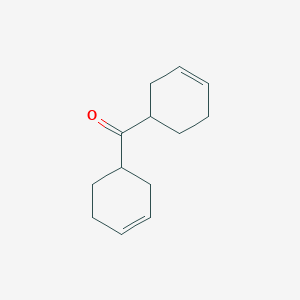
![2-[(5S,7R)-3-(1-methylcyclopropyl)-1-adamantyl]isoindole-1,3-dione](/img/structure/B13823967.png)
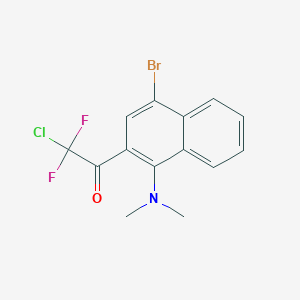
![1,2-Bis[2-(2-chloroacetoxy)ethoxy]ethane](/img/structure/B13823977.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B13823980.png)
![methyl N-{[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}-beta-alaninate](/img/structure/B13823983.png)
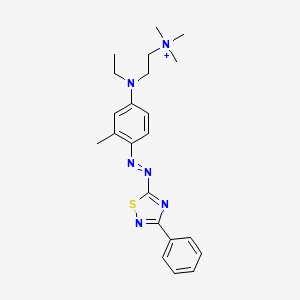
![(5R)-5-(aminomethyl)-6a-methoxy-3,3a,5,6-tetrahydro-1H-furo[2,3-d]imidazol-2-one](/img/structure/B13823987.png)
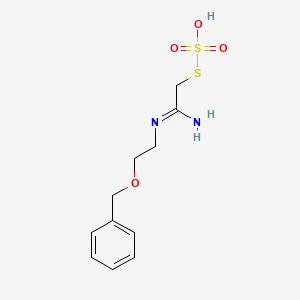
![4-{5-[(2-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B13823998.png)
![2-(6-Chloroimidazo[1,2-B]pyridazin-3-YL)ethan-1-OL](/img/structure/B13824008.png)
![5-[(3R,3aR,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-3-yl]pentanoic acid](/img/structure/B13824012.png)
